molecular formula C18H19NOS B1325588 4-(Thiomorpholinomethyl)benzophenone CAS No. 898782-19-9

4-(Thiomorpholinomethyl)benzophenone

Cat. No.: B1325588
CAS No.: 898782-19-9
M. Wt: 297.4 g/mol
InChI Key: OFPFLDHDNIVVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiomorpholinomethyl)benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a thiomorpholine ring attached to a benzophenone core. This compound is a yellow crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiomorpholinomethyl)benzophenone typically involves the reaction of benzophenone with thiomorpholine in the presence of a suitable catalyst. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure high purity and yield. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Thiomorpholinomethyl)benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzophenone derivatives .

Scientific Research Applications

4-(Thiomorpholinomethyl)benzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Thiomorpholinomethyl)benzophenone involves its interaction with specific molecular targets. The compound can act as a photosensitizer, absorbing UV radiation and transferring energy to other molecules. This property is particularly useful in applications such as photodynamic therapy. Additionally, the thiomorpholine ring can interact with biological macromolecules, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure without the thiomorpholine ring, commonly used in sunscreens.

    4-Methylbenzophenone: Similar structure but with a methyl group instead of the thiomorpholine ring.

    4-Chlorobenzophenone: Contains a chlorine atom instead of the thiomorpholine ring.

Uniqueness

4-(Thiomorpholinomethyl)benzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in organic solvents and its potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

phenyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPFLDHDNIVVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642896
Record name Phenyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-19-9
Record name Methanone, phenyl[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.